molecular formula C13H16O5 B13666740 Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate

Cat. No.: B13666740
M. Wt: 252.26 g/mol
InChI Key: OMJPSIGSCNFNAA-UHFFFAOYSA-N
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Description

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate moiety. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the preparation of biologically active molecules, such as pharmaceuticals.

    Medicine: It serves as a building block for the synthesis of drug candidates.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the reactive hydroxyl group. This allows for further functionalization of the molecule in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the ester group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Biological Activity

Methyl 3-[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that plays a significant role in synthetic organic chemistry, particularly in the protection of functional groups during chemical reactions. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety attached to a methyl group and a tert-butoxycarbonyl (Boc) protecting group. The chemical formula for this compound is C12H15O4C_{12}H_{15}O_4. The Boc group provides steric hindrance, influencing the compound's reactivity and stability during various chemical transformations.

The biological activity of this compound primarily stems from its ability to undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These products can participate in various biochemical processes, potentially interacting with specific molecular targets within biological systems. The ester functional group can be involved in nucleophilic substitution reactions, which are critical for its reactivity in synthetic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains, including antibiotic-resistant species. The mechanism often involves inhibiting essential enzymes or disrupting cellular processes critical for bacterial survival .

Inhibition Studies

In vitro studies have demonstrated that certain derivatives of this compound can inhibit key enzymes involved in pathogenicity. For example, research on related compounds has shown promising results against Mycobacterium tuberculosis by targeting phosphopantetheinyl transferase (PptT), an enzyme crucial for bacterial growth and virulence .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl benzoateSimple ester structureLacks protective groups, making it more reactive
Ethyl 3-(2-azido-2-(((tert-butoxycarbonyl)amino)oxy)ethoxy)benzoateContains azido groupUseful in click chemistry applications
Methyl 4-amino-2-hydroxybenzoateFree amine groupMore reactive due to absence of protective groups

The uniqueness of this compound lies in its combination of protective capabilities with a benzoate structure, making it particularly valuable for applications requiring selective reactivity while maintaining stability during synthesis.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against various strains of bacteria, including resistant forms. The effectiveness was attributed to their ability to interfere with bacterial enzymatic pathways .
  • Enzyme Inhibition : Research focused on the inhibition of PptT revealed that specific substitutions on the aromatic ring could enhance potency. Compounds with para-carboxylic acids exhibited improved activity compared to their non-substituted counterparts .

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3

InChI Key

OMJPSIGSCNFNAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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